Methyl 1-ethyl-1H-pyrrole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl 1-ethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-9-5-4-7(6-9)8(10)11-2/h4-6H,3H2,1-2H3 |
InChI Key |
RLFSIVROJXRLNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1)C(=O)OC |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Methyl 1 Ethyl 1h Pyrrole 3 Carboxylate and Analogues
Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring System
The pyrrole ring is inherently activated towards electrophilic aromatic substitution due to the delocalization of the nitrogen atom's lone pair of electrons into the aromatic system. pearson.com This increased electron density makes the ring significantly more reactive than benzene. pearson.com However, the presence of an electron-withdrawing methyl carboxylate group at the C-3 position deactivates the ring, influencing both the rate of reaction and the orientation of incoming electrophiles.
Regioselectivity in Electrophilic Attack on Pyrrole-3-Carboxylates
In an unsubstituted pyrrole molecule, electrophilic attack preferentially occurs at the C-2 (α) position. onlineorganicchemistrytutor.com This preference is attributed to the superior stability of the resulting carbocation intermediate, which can be described by three resonance structures, compared to the intermediate formed from attack at the C-3 (β) position, which has only two. echemi.comstackexchange.com
The introduction of a carboxylate group at the C-3 position alters this regioselectivity. The ester group is deactivating, reducing the electron density of the ring and making electrophilic substitution more difficult. Its electron-withdrawing nature particularly disfavors substitution at the adjacent C-2 and C-4 positions. Consequently, electrophilic attack on pyrrole-3-carboxylate analogues is generally directed to the C-5 position, which is least affected by the deactivating group. For instance, the Vilsmeier-Haack formylation of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate occurs specifically at the C-5 position. researchgate.net
| Substrate | Reaction / Electrophile | Major Product Position(s) |
| Unsubstituted Pyrrole | General Electrophilic Attack | C-2 |
| 1-(Phenylsulfonyl)pyrrole | Acylation (AlCl₃-catalyzed) | C-3 |
| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | Vilsmeier-Haack Formylation | C-4 and C-5 |
| Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Vilsmeier-Haack Formylation | C-5 |
Halogenation Reactions, Including Fluorination
Pyrrole and its derivatives readily undergo halogenation with various reagents. wikipedia.org The high reactivity of the ring can often lead to polyhalogenated products, though monohalogenation can be achieved under controlled conditions. wikipedia.orgyoutube.com The chlorination of pyrrole systems is commonly performed with sulfuryl chloride. rsc.org
For pyrrole carboxylates, the position of halogenation is dictated by the directing effects of the substituents. In the electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor, substitution occurs at the C-4 position, away from the deactivating influence of the ester group at C-2. nih.gov This highlights the tendency for electrophiles to attack positions that are electronically favorable and sterically accessible.
| Starting Material | Halogenating Agent/Conditions | Product(s) |
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor, MeCN/AcOH, 0 °C | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate nih.gov |
| Methyl pyrrole-2-carboxylate | Sulfuryl chloride in ether | Methyl 4-chloro-, 5-chloro-, 4,5-dichloro-, and 3,5-dichloro-pyrrole-2-carboxylates rsc.org |
| Methyl pyrrole-2-carboxylate | Bromine in acetic acid | Methyl 4-bromo-, 5-bromo-, and 4,5-dibromo-pyrrole-2-carboxylates rsc.org |
Formylation Reactions, such as the Vilsmeier-Haack Process
The Vilsmeier-Haack reaction is an effective method for introducing a formyl (-CHO) group onto electron-rich heterocyclic rings like pyrrole. ijpcbs.com The process involves an electrophilic substitution using the Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.com
While unsubstituted pyrrole is formylated at the C-2 position, the regiochemical outcome for substituted pyrroles is more complex. youtube.comchemistrysteps.com For pyrrole-3-carboxylates, the deactivating ester group directs the incoming electrophile to the C-5 position. This is demonstrated in the synthesis of methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate from its non-formylated precursor via the Vilsmeier-Haack reaction. researchgate.net In another example, the formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate resulted in a mixture of C-4 and C-5 formylated isomers, showcasing the competing directing effects of the substituents. nih.gov
| Substrate | Reagents | Position of Formylation |
| Pyrrole | DMF, POCl₃ | C-2 youtube.com |
| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | DMF, POCl₃ | C-4 and C-5 nih.gov |
| Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Vilsmeier Reagent | C-5 researchgate.net |
Nucleophilic Reactions Involving the Ester Moiety of Pyrrole-3-Carboxylates
The ester functional group in Methyl 1-ethyl-1H-pyrrole-3-carboxylate is susceptible to nucleophilic attack, primarily leading to hydrolysis or transesterification. These reactions allow for the conversion of the ester into a carboxylic acid or other ester derivatives, respectively.
Ester Hydrolysis Mechanisms and Kinetics
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by a weak nucleophile like water. This mechanism is demonstrated in the synthesis of pyrrole-3-carboxylic acids where tert-butyl esters are hydrolyzed in situ by hydrobromic acid generated as a byproduct during the reaction. nih.govnih.gov
Base-Catalyzed Hydrolysis (Saponification): This mechanism involves the direct attack of a strong nucleophile, typically a hydroxide (B78521) ion, on the carbonyl carbon. The hydrolysis of certain pyrrole esters, such as ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate, has been shown to require strong basic conditions (e.g., 10 M NaOH) and elevated temperatures, indicating that the ester group on the pyrrole ring can be relatively stable. nih.gov
Kinetic studies of ester hydrolysis are often conducted by monitoring the concentration of the resulting carboxylic acid over time, typically through titration. youtube.com
| Pyrrole Ester | Hydrolysis Conditions | Outcome |
| Substituted tert-butyl pyrrole-3-carboxylates | HBr (generated in situ), high temperature | Corresponding pyrrole-3-carboxylic acids nih.govsyrris.com |
| Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | 10 M NaOH (aq), EtOH, 90 °C | 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid nih.gov |
| Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate | 2 M NaOH, MeOH, 40 °C | Hydrolysis of the ester nih.gov |
Transesterification Processes and Derivatization
Transesterification is a process that converts one ester to another through reaction with an alcohol in the presence of a catalyst. This method is valuable for creating a variety of ester derivatives from a single precursor. Research has shown that pyrrole esters can be efficiently transesterified using enzymatic catalysts. For example, methyl 1H-pyrrole-2-carboxylate was successfully converted into a range of other alkyl and aryl esters using Novozym 435 lipase, with yields reaching up to 92% under optimized conditions. nih.gov This enzymatic approach offers a mild and selective alternative to traditional acid or base catalysis.
Furthermore, the carboxylic acid obtained from the hydrolysis of pyrrole-3-carboxylates serves as a key intermediate for further derivatization, most commonly into amides. nih.govmdpi.com
| Substrate | Alcohol | Catalyst | Yield |
| Methyl 1H-pyrrole-2-carboxylate | Benzyl alcohol | Novozym 435 | High |
| Methyl 1H-pyrrole-2-carboxylate | Butyl alcohol | Novozym 435 | High |
| Methyl 1H-pyrrole-2-carboxylate | Pentyl alcohol | Novozym 435 | High |
| Methyl 1H-pyrrole-2-carboxylate | Benzhydryl alcohol | Novozym 435 | High |
Cycloaddition and Annulation Reactions of the Pyrrole Ring
The pyrrole ring, particularly when substituted with an electron-withdrawing group like a carboxylate, can participate in various cycloaddition and annulation reactions. These transformations are crucial for constructing more complex fused heterocyclic systems. The reactivity is influenced by the aromaticity of the pyrrole core and the nature of the substituents.
Michael Addition-Cyclization Pathways
While the pyrrole nucleus is generally considered electron-rich, the presence of an ester group at the C3 position modulates its reactivity. Pyrrole and its derivatives can act as nucleophiles in Michael addition reactions. For instance, the regioselective N-alkylation of pyrrole can be achieved via a Michael addition pathway when reacted with electrophilic olefins. organic-chemistry.org
More complex transformations can be initiated by an intermolecular aza-Michael addition, which can be followed by an intramolecular cyclization. In systems where a primary amine adds to a suitably positioned unsaturated ester, a subsequent intramolecular amidation-cyclization can occur, leading to the formation of a stable five-membered N-substituted pyrrolidone ring. nih.gov This cascade process highlights a pathway where an initial Michael-type addition serves as a key step for annulation. nih.gov For a molecule like this compound, while the N1 position is already substituted, the pyrrole carbon atoms (primarily C2 and C5) can potentially act as nucleophiles in Michael additions, initiating cyclization cascades with appropriate bifunctional electrophiles.
Hetero-Diels-Alder Reactions and Regioselectivity
The pyrrole ring can act as a diene in Diels-Alder and hetero-Diels-Alder reactions, although its aromatic character can lead to challenges such as retro-Diels-Alder reactions or competing side reactions. nih.gov The cycloaddition of pyrroles with alkenes can be limited by the thermodynamic instability of the resulting cycloadducts. nih.gov However, these reactions are valuable for creating bicyclic nitrogen-containing scaffolds.
In hetero-Diels-Alder reactions, either the diene or the dienophile contains a heteroatom. The reaction between a nitroso dienophile and a conjugated diene, for example, yields a 3,6-dihydro-2H-1,2-oxazine scaffold. nih.gov The regioselectivity and stereoselectivity of such reactions are critical and are influenced by the electronic and steric properties of both the diene and the dienophile. nih.govresearchgate.net When pyrrole derivatives are used as dienes, the substituents on both the pyrrole ring and the dienophile govern the outcome of the cycloaddition. beilstein-journals.orgacs.org Theoretical studies can help elucidate the transition states and predict the endo/exo selectivity, where non-covalent interactions may play a role in controlling the stereochemical outcome. beilstein-journals.org
Table 1: Factors Influencing Regio- and Stereoselectivity in Pyrrole Diels-Alder Reactions
| Factor | Description | Potential Effect on Selectivity |
|---|---|---|
| Substituents on Pyrrole Ring | Electron-donating or electron-withdrawing groups alter the HOMO energy and orbital coefficients of the diene system. | Governs the reaction rate and regioselectivity by influencing the interaction with the dienophile's LUMO. |
| Substituents on Dienophile | The electronic nature of the dienophile affects the reaction's feasibility and regiochemistry. | Determines which termini of the diene and dienophile align, controlling the regioisomeric outcome. |
| Reaction Conditions | Temperature, solvent, and the presence of Lewis acid catalysts can influence the reaction pathway. | Higher temperatures may favor thermodynamically stable products or promote retro-Diels-Alder reactions. Catalysts can enhance selectivity. nih.gov |
| Stereochemical Control | Non-covalent interactions (e.g., π-π stacking) between the diene and dienophile in the transition state. | Can favor the formation of endo or exo adducts. beilstein-journals.org |
Reductive Transformations of the Ester Group to Primary Alcohols
The ester group of pyrrole-3-carboxylates can be reduced to a primary alcohol, a key transformation for introducing a hydroxymethyl functional group. This conversion typically requires powerful reducing agents due to the stability of the ester functionality.
Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon, followed by the departure of the alkoxy group and a second hydride attack on the intermediate aldehyde. An acidic workup is then required to protonate the resulting alkoxide to yield the primary alcohol. masterorganicchemistry.com
However, the reduction of pyrrole-2-carboxylates can be challenging with certain reagents like diisobutylaluminium hydride (DIBAL-H) due to the electronic nature of the pyrrole ring, which can be described as a doubly-vinylogous carbamate. researchgate.net This often necessitates harsher conditions or alternative multi-step routes, such as hydrolysis of the ester to a carboxylic acid, followed by decarboxylation and subsequent formylation or reduction. researchgate.net While this observation pertains to the 2-carboxylate, similar considerations may apply to the 3-carboxylate isomer. Alternative reducing systems, such as the Bouveault-Blanc reduction using sodium metal in an alcohol solvent, can also be employed to convert esters to primary alcohols. youtube.com
Carbon-Hydrogen (C-H) Functionalization and Carbene Transfer Reactions on the Pyrrole Core
Direct functionalization of C-H bonds is a powerful, atom-economical strategy for elaborating the pyrrole core. tohoku.ac.jp Transition-metal catalysis is frequently employed to achieve C-H activation and subsequent bond formation. researchgate.netnih.gov
Palladium-catalyzed C-H functionalization of pyrrole derivatives with diazo compounds has been shown to be an effective method for creating new carbon-carbon bonds, and enantioselective versions of this reaction have been developed using chiral ligands. rsc.org These reactions allow for the introduction of functionalized alkyl groups at specific positions on the pyrrole ring.
Carbene transfer reactions represent another important class of transformations for modifying the pyrrole core. nih.gov These reactions, often catalyzed by metal complexes like those of copper, rhodium, or iron, involve the generation of a carbene species (e.g., from a diazo compound) that can then react with the pyrrole. rsc.org Depending on the catalyst and substrate, the carbene can undergo various transformations, including:
Cyclopropanation: Addition of the carbene to a double bond within a substituent on the pyrrole. nih.gov
C-H Insertion: Direct insertion of the carbene into a C-H bond on the pyrrole ring or a substituent. rochester.edu
Ylide Formation: Attack of the carbene on the nitrogen atom, which can be followed by rearrangement.
Copper-catalyzed reactions of enaminones with α-diazo compounds can lead to the formation of polysubstituted pyrroles through a cascade involving carbene insertion, ester migration, and cyclization. rsc.org Furthermore, engineered hemoproteins have emerged as biocatalysts capable of mediating carbene transfer reactions, offering high selectivity under mild conditions. rochester.edu
Table 2: Examples of C-H Functionalization and Carbene Transfer Reactions on Pyrroles
| Reaction Type | Catalyst/Reagent | Position Functionalized | Product Type |
|---|---|---|---|
| C-H Alkylation | Pd(OAc)₂ / Chiral Ligand + Diazo Compound | C2 or C5 | Alkylated Pyrroles rsc.org |
| Intramolecular Cyclopropanation | Co(II) or Fe(II) Porphyrins + N-Tosylhydrazone | Substituent Alkene | Cyclopropane-fused Pyrrolines nih.gov |
| C-H Insertion | Ru(II) Porphyrins + Diazo Compound | Substituent C(sp³)-H | Substituted Pyrrolidines nih.gov |
| Carbene Insertion/Migration | Copper(I) salts + α-Diazo Compound | C-N bond of enaminone | Polysubstituted Pyrroles rsc.org |
Detailed Mechanistic Investigations of Pyrrole-3-carboxylate Transformations
Decarboxylation Pathways of Pyrrole Carboxylic Acids
The decarboxylation of pyrrole carboxylic acids is a fundamental transformation. While direct thermal decarboxylation can occur, the reaction is often catalyzed by acid. Mechanistic studies, primarily on the analogous pyrrole-2-carboxylic acid, have provided significant insight into these pathways.
In strongly acidic solutions, the decarboxylation does not proceed through a simple dissociative mechanism involving protonation of the ring and loss of CO₂. Such a pathway is disfavored because it would require the formation of protonated carbon dioxide, a very high-energy species. nih.govnih.gov Instead, theoretical and experimental evidence points to an associative or hydrolytic mechanism. nih.govworldscientific.com
This pathway involves the following key steps:
Protonation: The reaction can be initiated by protonation of the pyrrole ring at the α-carbon or, more favorably, on the carboxyl oxygen atom. worldscientific.comchempedia.info
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbonyl carbon of the protonated carboxylic acid. researchgate.net This initial hydration is often the rate-determining step. worldscientific.com
C-C Bond Cleavage: The tetrahedral intermediate then undergoes C-C bond cleavage, releasing the pyrrole ring and forming protonated carbonic acid (H₃CO₃⁺). nih.gov
Dissociation: The protonated carbonic acid rapidly dissociates into H₃O⁺ and carbon dioxide. nih.gov
Calculations indicate that the O-protonated pathway is generally favored, and the predicted activation energies using this model are in good agreement with experimental values. worldscientific.com The solvent plays a crucial role, with explicit water molecules participating directly in the rate-determining step. worldscientific.comresearchgate.net
Reaction Mechanism Elucidation for Pyrrole Cyclizations
The formation of the pyrrole ring, a fundamental heterocyclic scaffold, can be achieved through various synthetic routes, each characterized by a distinct reaction mechanism. The elucidation of these mechanisms is crucial for optimizing reaction conditions and predicting the regioselectivity of substitution on the pyrrole core. This section details the mechanistic pathways of several key cyclization reactions that produce pyrrole-3-carboxylates and their analogues.
Hantzsch Pyrrole Synthesis Mechanism
The Hantzsch pyrrole synthesis is a versatile method for preparing substituted pyrroles, including pyrrole-3-carboxylate derivatives. The reaction typically involves the condensation of a β-ketoester, an α-haloketone, and a primary amine or ammonia (B1221849).
A modern adaptation of this method utilizes a continuous flow synthesis to produce pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones. nih.govsyrris.com The proposed mechanism for this one-pot process begins with the formation of an enamine intermediate from the reaction between the primary amine and the β-ketoester (e.g., tert-butyl acetoacetate). This is followed by a nucleophilic attack of the enamine on the α-bromoketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring. nih.gov
A key feature of the continuous flow method is the in situ hydrolysis of the tert-butyl ester. The hydrogen bromide (HBr) generated as a byproduct during the cyclization catalyzes the cleavage of the tert-butyl group, yielding the corresponding pyrrole-3-carboxylic acid in a single microreactor. nih.govsyrris.comacs.org This process has been shown to be more efficient in a flow reactor compared to traditional batch synthesis, which resulted in a lower yield (40% in-flask vs. 65% in-flow for a model compound). syrris.com
The versatility of this reaction is demonstrated by its tolerance for a variety of β-ketoesters and primary amines, allowing for the synthesis of a diverse range of substituted pyrrole-3-carboxylic acids and their amide derivatives. nih.govacs.org
Table 1: Hantzsch Pyrrole Synthesis in Continuous Flow for Pyrrole-3-Carboxylate Analogues
| β-Ketoester | Amine | α-Haloketone | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| tert-Butyl acetoacetate | Benzylamine | α-Bromoacetophenone | 200 | 8 | 65 | syrris.com |
| Ethyl acetoacetate | Benzylamine | α-Bromoacetophenone | 200 | 8 | 70 | acs.org |
| Methyl acetoacetate | Benzylamine | α-Bromoacetophenone | 200 | 8 | 72 | acs.org |
| Benzyl acetoacetate | Benzylamine | α-Bromoacetophenone | 200 | 8 | 68 | acs.org |
Paal-Knorr Pyrrole Synthesis Mechanism
The Paal-Knorr synthesis is a fundamental reaction for forming pyrroles through the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions. organic-chemistry.org
The mechanism has been a subject of detailed study. It was previously thought that the reaction proceeded through the formation of an enamine before the rate-determining cyclization step. However, research by Venkataraman Amarnath demonstrated that this is unlikely. organic-chemistry.org Studies using stereoisomers of 3,4-diethyl-2,5-hexanedione showed that they cyclize at different rates and that the stereochemistry of the unreacted dione (B5365651) is preserved. This finding rules out mechanisms involving a pre-cyclization enamine intermediate. organic-chemistry.org
The currently accepted mechanism proposes that the reaction begins with the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The rate-determining step is the cyclization of this hemiaminal. The resulting cyclic intermediate then undergoes two successive dehydration steps to yield the aromatic pyrrole ring. organic-chemistry.org The influence of substituents on the amine has been shown to affect the reaction rate; for instance, a p-nitrophenyl group increases the rate of cyclization, while a methoxy (B1213986) group has a negative effect. organic-chemistry.org
Knorr Pyrrole Synthesis Mechanism
The Knorr pyrrole synthesis provides a pathway to pyrroles by reacting an α-amino ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.org This method is particularly relevant for producing pyrroles with specific substitution patterns, including those with a carboxylate group. researchgate.net
The mechanism proceeds in two main stages:
Condensation: The reaction initiates with the condensation of the α-amino ketone and the β-ketoester. The more acidic methylene group of the β-ketoester is typically deprotonated, and the resulting enolate attacks the carbonyl group of the α-amino ketone.
Cyclization and Dehydration: Following the initial condensation, an intramolecular cyclization occurs. The amino group attacks the ester's carbonyl carbon, leading to the formation of a five-membered ring intermediate. This intermediate subsequently undergoes dehydration to form the stable aromatic pyrrole ring. wikipedia.org
Modern Cycloaddition and Iodine-Mediated Mechanisms
Recent advancements have introduced novel cyclization mechanisms for pyrrole synthesis.
[3+2] Cycloaddition: Silver-catalyzed formal [3+2]-dipolar cycloaddition reactions between β-enaminones and isocyanoacetates offer a facile route to highly functionalized pyrroles. nih.gov The proposed mechanism involves the cycloaddition of the imine tautomer of the β-enaminone with an α-metalated isocyanide. This forms an imidazoline (B1206853) intermediate, which then aromatizes to the pyrrole product. nih.gov
Iodine-Mediated Cyclization: Iodine can be used to mediate the synthesis of substituted pyrroles. In one example, N-arylpyrroles are formed from enolizable α,β-unsaturated aldehydes and aromatic amines in the presence of catalytic iodine. The proposed mechanism involves the formation of an iodized intermediate, which then enables an intramolecular cyclization by the imine moiety to form the pyrrole ring. nih.gov Another iodine-mediated approach for synthesizing 2,3,5-trisubstituted pyrroles begins with the α-iodination of an alkyne, followed by Kornblum oxidation to create a dicarbonyl intermediate. This intermediate then undergoes condensation with a β-enaminone, followed by intramolecular cyclization and dehydration to furnish the pyrrole. nih.gov
Table 2: Summary of Key Pyrrole Cyclization Mechanisms
| Reaction Name | Key Reactants | Key Mechanistic Steps | Reference |
|---|---|---|---|
| Hantzsch Synthesis | β-Ketoester, α-Haloketone, Amine | Enamine formation, Nucleophilic attack, Intramolecular cyclization, Dehydration | nih.gov |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl, Amine | Hemiaminal formation, Intramolecular cyclization (rate-determining), Dehydration | organic-chemistry.org |
| Knorr Synthesis | α-Amino ketone, Active methylene compound | Condensation, Intramolecular cyclization, Dehydration | wikipedia.org |
| Silver-Catalyzed Cycloaddition | β-Enaminone, Isocyanoacetate | [3+2] Cycloaddition to form imidazoline intermediate, Aromatization | nih.gov |
| Iodine-Mediated Synthesis | Arylacetylenes, β-Enaminones | α-Iodination of alkyne, Kornblum oxidation, Condensation, Cyclization, Dehydration | nih.gov |
Computational and Theoretical Chemistry Studies of Methyl 1 Ethyl 1h Pyrrole 3 Carboxylate and Pyrrole 3 Carboxylates
Density Functional Theory (DFT) Investigations of Molecular Structure and Conformations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular structure and conformations of pyrrole (B145914) derivatives. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can accurately predict geometric parameters like bond lengths and angles. researchgate.net
Theoretical studies on related pyrrole derivatives have shown that modifications to substituent groups can lead to changes in geometric parameters, which in turn affect the electronic properties of the molecule. rdd.edu.iq The optimization of molecular geometry using DFT provides the foundation for further analysis of the compound's reactivity and stability. rdd.edu.iq
Quantum Chemical Analysis of Reactivity and Stability
Quantum chemical methods are essential for analyzing the reactivity and stability of molecules like Methyl 1-ethyl-1H-pyrrole-3-carboxylate. These analyses often involve the examination of frontier molecular orbitals and the calculation of global reactivity descriptors.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energies and shapes of these orbitals are critical in determining how a molecule will interact with other species.
For pyrrole derivatives, the HOMO is typically localized on the pyrrole ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, conversely, is often distributed over the electron-withdrawing carboxylate group, suggesting this as a likely site for nucleophilic attack. The interaction between the HOMO of one molecule and the LUMO of another governs the course of many chemical reactions. nih.gov FMO analysis can, therefore, predict the regioselectivity and stereoselectivity of reactions involving pyrrole-3-carboxylates.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rdd.edu.iq A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rdd.edu.iq Conversely, a small gap suggests that the molecule is more reactive. researchgate.net
For pyrrole-3-carboxylates, the HOMO-LUMO gap can be tuned by altering the substituents on the pyrrole ring. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a smaller energy gap and increased reactivity. rdd.edu.iq
Other global descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, provide further insights into the molecule's electronic properties and reactivity. irjweb.com
Table 1: Calculated Electronic Properties of a Model Pyrrole-3-Carboxylate This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound were not available in the search results.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Theoretical Prediction of Reaction Pathways and Energy Barriers
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying transition states and calculating the activation energy barriers for different possible pathways. For reactions involving pyrrole-3-carboxylates, such as electrophilic substitution or cycloaddition, theoretical calculations can determine the most favorable reaction pathway.
For example, a study on the dimerization of a model pyrrole molecule on a gold surface used computational methods to map out the energy profiles for both monomer cyclization and dimerization, revealing the associated energy barriers for each step. researchgate.net These theoretical predictions are invaluable for understanding reaction kinetics and for designing synthetic routes to new pyrrole derivatives. DFT calculations have been employed to investigate plausible reaction mechanisms for the synthesis of pyrrole derivatives, such as the ring contraction of 1,4-dihydropyridines to form pyrrole-3-carboxylates. researchgate.net
Computational Modeling of Chemical Interactions and Selectivity
Computational modeling can simulate the interactions between a molecule and its environment, such as a solvent or a biological receptor. This is particularly relevant for understanding the behavior of pyrrole-3-carboxylates in different media and for predicting their biological activity.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to study the interaction of a ligand with a protein's active site. For pyrrole derivatives, docking studies can help to understand the structural basis for their biological activity and to design new compounds with improved selectivity and potency. nih.govmdpi.com For instance, computational models have been used to investigate the binding modes of pyrrolo[2,3-a]carbazole derivatives to cyclin-dependent kinase 1 (CDK1), revealing key interactions within the ATP-binding cleft. nih.gov
Advanced Spectroscopic Characterization Techniques for Pyrrole 3 Carboxylates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of pyrrole-3-carboxylates. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for a complete structural assignment.
In the ¹H NMR spectrum of a compound like Methyl 1-ethyl-1H-pyrrole-3-carboxylate, distinct signals are expected for the protons of the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the methyl ester group (a singlet), and the protons on the pyrrole (B145914) ring. The chemical shifts (δ) of the pyrrole ring protons are particularly informative, as they are influenced by the electron-withdrawing nature of the carboxylate group and the electron-donating effect of the N-ethyl group. For related ethyl 1H-pyrrole-3-carboxylate derivatives, the pyrrole protons typically appear as distinct multiplets in the aromatic region of the spectrum. rsc.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found at a downfield chemical shift. The carbon atoms of the pyrrole ring resonate at specific positions that are sensitive to the substitution pattern. For instance, in various substituted ethyl and methyl pyrrole-3-carboxylates, the carbonyl carbon of the ester typically appears around 164-165 ppm. rsc.org
The following table provides representative ¹H NMR data for a similar compound, ethyl 5-phenyl-2-(p-tolyl)-1H-pyrrole-3-carboxylate, to illustrate the expected regions for the proton signals. rsc.org
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 8.88 | s | - |
| Aromatic-H | 7.63-7.61 | m | - |
| Aromatic-H | 7.44-7.34 | m | - |
| Aromatic-H | 7.21-7.19 | m | - |
| Pyrrole-H | 6.96-6.95 | m | - |
| OCH₂ | 4.19 | q | 8.0 |
| CH₃ (tolyl) | 2.37 | s | - |
| OCH₂CH₃ | 1.26 | t | 8.0 |
Data for ethyl 5-phenyl-2-(p-tolyl)-1H-pyrrole-3-carboxylate. rsc.org
Similarly, the ¹³C NMR data for the same analogue provides insight into the carbon framework.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 165.0 |
| Aromatic/Pyrrole-C | 137.4, 136.7, 132.0, 131.9, 129.6, 129.0, 128.8, 128.1, 128.0, 124.0, 113.5, 108.5 |
| OCH₂ | 59.7 |
| CH₃ (tolyl) | 21.1 |
| OCH₂CH₃ | 14.2 |
Data for ethyl 5-phenyl-2-(p-tolyl)-1H-pyrrole-3-carboxylate. rsc.org
Advanced Mass Spectrometry (MS) Techniques for Molecular Fingerprinting
Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of pyrrole-3-carboxylates, as well as for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule.
Techniques such as Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the analyte with minimal fragmentation. For pyrrole-3-carboxylate derivatives, ESI-MS typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. rsc.org The high-resolution measurement of this ion's mass-to-charge ratio (m/z) can confirm the elemental composition. For example, the calculated mass for a related compound, C₂₀H₂₀NO₂ [M+H]⁺, is 306.1489, with an experimental value found at 306.1496. rsc.org
Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing a molecular fingerprint that is characteristic of the compound's structure. The fragmentation patterns can reveal information about the connectivity of the different functional groups within the molecule.
The following table illustrates typical data obtained from HRMS analysis of a related pyrrole-3-carboxylate derivative.
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z |
| Ethyl 5-phenyl-2-(m-tolyl)-1H-pyrrole-3-carboxylate | C₂₀H₂₀NO₂ | 306.1489 | 306.1496 |
Data for a representative pyrrole-3-carboxylate analogue. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Bonding Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. These techniques are sensitive to the vibrational modes of the molecule and can be used for conformational analysis and characterization of bonding.
In the IR spectrum of a pyrrole-3-carboxylate, characteristic absorption bands are expected for the C=O stretching of the ester group, typically in the range of 1670-1720 cm⁻¹. researchgate.netlibretexts.org The C-O stretching vibrations of the ester will also be present, usually in the 1300-1000 cm⁻¹ region. libretexts.org The N-H stretching vibration of the pyrrole ring, if present, would appear as a broad band around 3200-3400 cm⁻¹. For N-substituted pyrroles like this compound, this band will be absent. The C-H stretching vibrations of the alkyl groups and the pyrrole ring are observed in the 2850-3100 cm⁻¹ range. libretexts.org
Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the pyrrole ring are often strong in the Raman spectrum. A study on methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate combined experimental FT-IR and Laser-Raman spectra with theoretical calculations to provide a detailed assignment of the vibrational frequencies. nih.gov
The following table summarizes key IR absorption frequencies for functional groups relevant to pyrrole-3-carboxylates.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1670-1720 researchgate.netlibretexts.org |
| Ester C-O | Stretch | 1300-1000 libretexts.org |
| Aromatic C=C | Stretch | 1600-1450 |
| C-H (Alkyl) | Stretch | 2960-2850 libretexts.org |
| C-H (Aromatic) | Stretch | 3100-3000 libretexts.org |
X-ray Crystallography for Solid-State Structural Determination of Analogues
For example, the crystal structure of ethyl 5-methyl-1H-pyrrole-2-carboxylate reveals that the non-hydrogen atoms of the molecule are nearly coplanar. nih.gov In the crystalline state, molecules of this analogue are linked into centrosymmetric dimers via intermolecular N-H···O hydrogen bonds. nih.gov In N-substituted derivatives, such intermolecular interactions would be different.
Crystal structure analyses of other substituted methyl pyrrole carboxylates have shown that the pyrrole ring can adopt conformations such as an envelope shape, depending on the substitution pattern and crystal packing forces. iucr.org The dihedral angles between the pyrrole ring and other substituents are also determined with high precision.
The following table presents selected crystallographic data for a related compound, ethyl 5-methyl-1H-pyrrole-2-carboxylate. nih.gov
| Parameter | Value |
| Chemical Formula | C₈H₁₁NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.0759 (3) |
| b (Å) | 18.0705 (9) |
| c (Å) | 6.6606 (3) |
| β (°) | 101.349 (3) |
| Volume (ų) | 835.01 (7) |
Data for ethyl 5-methyl-1H-pyrrole-2-carboxylate. nih.gov
Derivatization and Functionalization Strategies for the Methyl 1 Ethyl 1h Pyrrole 3 Carboxylate Scaffold
Modifications at the Ester Group (e.g., Hydrolysis to Carboxylic Acid, Amidation)
The ester functionality at the C3 position of methyl 1-ethyl-1H-pyrrole-3-carboxylate is a key site for derivatization. Standard hydrolysis or amidation reactions can be employed to introduce new functional groups.
Hydrolysis to Carboxylic Acid: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 1-ethyl-1H-pyrrole-3-carboxylic acid. This transformation is typically achieved under basic conditions, for instance, using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. This carboxylic acid derivative serves as a versatile intermediate for further modifications, such as the formation of amides and other esters. A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, where the hydrogen bromide generated as a by-product in a Hantzsch-type reaction is utilized to hydrolyze tert-butyl esters in situ. nih.govnih.gov
Amidation: The direct conversion of the methyl ester to an amide can be accomplished by reacting it with a primary or secondary amine. This reaction often requires elevated temperatures or the use of catalysts. mdpi.com Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt). nih.gov The synthesis of pyrrole (B145914) carboxamides is of significant interest due to their presence in various biologically active compounds. researchgate.netrsc.org The choice of coupling agent can be critical for achieving high yields, with some methods being developed to avoid toxic reagents like carbodiimides. google.com
Table 1: Examples of Ester Group Modifications
| Starting Material | Reagents and Conditions | Product | Reference |
|---|
Alkylation and Acylation of the Pyrrole Nitrogen (N-substitution)
While the target molecule, this compound, already possesses an ethyl group at the nitrogen atom, the principles of N-substitution are fundamental to the synthesis of this and related compounds. The nitrogen of a pyrrole ring can be readily alkylated or acylated.
N-Alkylation: The N-alkylation of a precursor like methyl 1H-pyrrole-3-carboxylate can be achieved by deprotonation of the pyrrole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (KOH), followed by reaction with an alkyl halide (e.g., ethyl iodide). organic-chemistry.org The use of ionic liquids as solvents can promote highly regioselective N-substitution. organic-chemistry.org Ultrasound-assisted and bismuth nitrate-catalyzed procedures have also been developed for the synthesis of N-substituted pyrroles.
N-Acylation: Similarly, N-acylation can be performed by treating the N-unsubstituted pyrrole with an acyl chloride or anhydride (B1165640) in the presence of a base. N-acylpyrroles are valuable intermediates that can undergo further transformations. For instance, they can be subjected to a "pyrrole dance," an anionic Fries rearrangement, to furnish 2-aroylpyrroles. rsc.orgnsf.gov The choice of base in these reactions is crucial for controlling the chemoselectivity. rsc.orgnsf.gov
Table 2: General N-Substitution Reactions for Pyrrole Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaH, KOH) | N-Alkylpyrrole | organic-chemistry.org |
| N-Acylation | Acyl chloride/anhydride, Base | N-Acylpyrrole | rsc.orgnsf.gov |
Introduction of Substituents on the Pyrrole Ring at C2, C4, and C5 Positions
The pyrrole ring of this compound is susceptible to electrophilic substitution, allowing for the introduction of various functional groups at the C2, C4, and C5 positions. The directing effects of the existing substituents play a significant role in the regioselectivity of these reactions.
Common electrophilic substitution reactions include:
Halogenation: Bromination can be achieved using reagents like N-bromosuccinimide (NBS), often leading to substitution at the most activated positions.
Nitration: The introduction of a nitro group can be accomplished with nitrating agents such as nitric acid in the presence of a dehydrating agent.
Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride (POCl3) and dimethylformamide (DMF), is a classic method for introducing a formyl group onto the pyrrole ring. researchgate.net
Acylation: Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst can introduce an acyl group. Direct Friedel-Crafts acylation on pyrroles without an electron-withdrawing group can be challenging and may result in low yields. nih.gov
The precise position of substitution will depend on the reaction conditions and the electronic nature of the pyrrole ring in the starting material.
Synthesis of Polyfunctionalized Pyrrole-3-Carboxylates via Selective Transformations
The synthesis of polyfunctionalized pyrroles is an area of active research, as these compounds serve as valuable building blocks for more complex molecules. scispace.comorganic-chemistry.org Various strategies have been developed to introduce multiple substituents with high regioselectivity.
One approach involves a tandem reaction of Michael addition and intramolecular cyanide-mediated nitrile-to-nitrile condensation to produce tetrasubstituted NH-pyrroles. organic-chemistry.org Another method utilizes a three-component reaction of arylglyoxals, Meldrum's acid, and ethyl 2-chloro-3-(arylamino)but-2-enoates to yield highly functionalized pyrrole derivatives. bohrium.com The synthesis of polyfunctional pyrroles often involves a stepwise approach where functional groups are introduced sequentially, taking advantage of chemoselective reactions. For instance, a formyl group can be introduced and then further transformed into other functionalities. tandfonline.com
Annulation Strategies to Form Fused Heterocyclic Systems from Pyrrole-3-Carboxylates
Pyrrole-3-carboxylates can serve as precursors for the synthesis of fused heterocyclic systems, where the pyrrole ring is incorporated into a larger polycyclic structure. These annulation strategies are important for creating novel scaffolds with potential applications in materials science and medicinal chemistry.
One such strategy involves the copper-catalyzed 5-exo-dig annulation of alkyne-tethered enaminones to synthesize 2,3-ring fused pyrroles. nih.gov Another example is the phosphine-catalyzed sequential (2+3)/(2+4) annulation of γ-vinyl allenoates, which provides access to chromeno[4,3-b]pyrroles. rsc.org These methods often involve the formation of new rings by creating carbon-carbon or carbon-heteroatom bonds, leading to complex and diverse molecular architectures.
Applications and Emerging Research Directions for Methyl 1 Ethyl 1h Pyrrole 3 Carboxylate in Chemical Synthesis and Material Science
Role as a Key Intermediate and Building Block in Advanced Organic Synthesis
Methyl 1-ethyl-1H-pyrrole-3-carboxylate serves as a valuable building block in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its specific substitution pattern and reactive sites make it an ideal precursor for the construction of more elaborate molecular architectures.
A significant application of this compound is its use as an intermediate in the synthesis of inhibitors for RNA helicase DHX9. google.com In a documented synthetic route, the process begins with the bromination of this compound using N-Bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF) to yield Methyl 4-bromo-1-ethyl-1H-pyrrole-3-carboxylate. google.com This subsequent intermediate is then hydrolyzed to 4-bromo-1-ethyl-1H-pyrrole-3-carboxylic acid, which is a crucial component for the synthesis of the final inhibitor compounds. google.com The DHX9 protein is implicated in various cellular processes, and its inhibition is a therapeutic strategy for certain types of cancer, highlighting the importance of this pyrrole (B145914) derivative in medicinal chemistry. google.com
The versatility of the pyrrole-3-carboxylate scaffold allows for various chemical modifications, enabling the introduction of diverse functional groups to tailor the properties of the final products. The ethyl group at the 1-position and the methyl ester at the 3-position influence the compound's reactivity and solubility, making it a tractable intermediate in complex synthetic pathways.
Contributions to Material Science Research
While direct applications of this compound in material science are not extensively documented, the broader class of pyrrole-3-carboxylates serves as a foundational structure for various advanced materials. The potential for this specific compound can be inferred from the properties and applications of its structural analogs.
Precursors for Conducting Polymers and Electrochromic Devices
Pyrrole and its derivatives are well-known precursors for the synthesis of conducting polymers. The electropolymerization of pyrrole monomers leads to the formation of polypyrrole, a material with excellent electrical conductivity and environmental stability. The presence of a carboxylate group on the pyrrole ring can influence the polymerization process and the properties of the resulting polymer. For instance, the carboxyl group can enhance the solubility and processability of the polymer and can also be used for post-polymerization modifications.
In the context of electrochromic devices, which change their optical properties in response to an electric field, polymers derived from functionalized pyrroles are of significant interest. The ability to tune the electronic properties of the polymer by modifying the substituents on the pyrrole ring allows for the development of materials with specific colors and switching characteristics. While research has not specifically highlighted this compound for this purpose, its structure suggests it could be a viable monomer for creating novel electrochromic polymers.
Components in Optoelectronic Device Technology
The photophysical properties of pyrrole-based compounds make them candidates for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). The extended π-system of the pyrrole ring can be modified to tune the emission color and efficiency of the material. The introduction of different substituents can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the optoelectronic properties. Although specific studies on this compound in OLEDs are not prominent, the general principles of molecular design for organic electronics suggest its potential as a building block for new emissive or charge-transporting materials.
Development of Chemical Sensors
The pyrrole core is a versatile platform for the design of chemical sensors. The nitrogen atom in the pyrrole ring can act as a binding site for various analytes, and the electronic properties of the ring can be modulated upon binding, leading to a detectable signal. Functional groups, such as the carboxylate in pyrrole-3-carboxylates, can be utilized for the selective recognition of specific ions or molecules. For example, polymers and materials incorporating pyrrole derivatives have been developed for the detection of various species. The specific structure of this compound could potentially be incorporated into sensor arrays or used to develop selective sensing materials.
Potential in Catalysis Research and Development
The field of catalysis often utilizes organic molecules as ligands for metal catalysts or as organocatalysts themselves. The nitrogen atom and the π-system of the pyrrole ring can coordinate with metal centers, influencing the catalytic activity and selectivity. While there is no specific research detailing the use of this compound as a catalyst or ligand, the broader family of pyrrole derivatives has been explored in various catalytic transformations. The functional groups present in this molecule could be modified to create novel ligands for a range of catalytic reactions.
Future Research Perspectives and Challenges in the Chemistry of Pyrrole-3-Carboxylates
The chemistry of pyrrole-3-carboxylates, including this compound, presents several avenues for future research and associated challenges. A primary focus will likely be the continued exploration of their utility as intermediates in the synthesis of new therapeutic agents. The development of more efficient and stereoselective synthetic methods for their preparation and modification will be crucial.
In material science, a significant challenge is to establish a clear structure-property relationship for polymers and materials derived from specific pyrrole-3-carboxylate monomers. Future research should focus on the synthesis and characterization of materials derived from this compound to evaluate their potential in conducting polymers, electrochromic devices, and optoelectronics.
The exploration of their catalytic activity is another promising direction. Designing and synthesizing novel ligands or organocatalysts based on the this compound scaffold could lead to new and efficient catalytic systems.
Q & A
Q. What are the recommended synthetic routes for Methyl 1-ethyl-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?
The synthesis of pyrrole carboxylates typically involves coupling reactions between pyrrole intermediates and activated carbonyl derivatives. For example, ethyl pyrrole-2-carboxylate analogs are synthesized via amide coupling (e.g., using HATU or EDCI) or nucleophilic substitution, with yields ranging from 23% to 71% depending on substituents . Key optimization strategies include:
- Temperature control : Reactions are often heated to 100°C in polar solvents like DMSO to enhance reactivity .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is used to isolate products.
- Catalysts : Lewis acids (e.g., ZnCl₂) may improve cyclization efficiency in pyrrole ring formation.
Q. How is this compound characterized using spectroscopic methods?
Standard characterization includes:
- ¹H/¹³C NMR : Pyrrole protons typically appear at δ 6.3–7.8 ppm, while ester carbonyls resonate at ~δ 165–170 ppm. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate shows a triplet at δ 1.32 ppm (CH₃ of ethyl ester) and a singlet at δ 2.22 ppm (pyrrole-CH₃) .
- HRMS/ESI-MS : Molecular ion peaks (e.g., [M+1]⁺) confirm molecular weight (e.g., m/z 309.3 for a related pyrrole-carboxylate) .
- IR : Strong C=O stretches at ~1700 cm⁻¹ validate ester functionality.
Q. What safety precautions are critical when handling this compound in the lab?
While specific toxicity data for this compound is limited, analogs like ethyl pyrazole carboxylates require:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as pyrrole derivatives may release irritants (e.g., HCl, NOₓ) during decomposition .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, Mercury) resolve structural ambiguities in this compound derivatives?
- SHELXL refinement : Anisotropic displacement parameters refine bond lengths/angles, critical for confirming the ethyl substituent’s conformation .
- Mercury CSD : Analyzes intermolecular interactions (e.g., π-π stacking, hydrogen bonds) in crystal packing. For example, similar compounds show C-H···O interactions between ester carbonyls and adjacent pyrrole rings .
- ORTEP visualization : Generates thermal ellipsoid plots to assess disorder in the ethyl group .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Multi-method validation : Cross-validate NMR data with X-ray crystallography. Discrepancies in substituent orientation (e.g., axial vs. equatorial ethyl groups) may arise from solution vs. solid-state conformers .
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to identify misassignments .
- Twinned crystals : Use SHELXD to deconvolute overlapping reflections in X-ray data .
Q. What computational strategies predict the reactivity of this compound in medicinal chemistry applications?
- Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Pyrrole carboxylates often bind via hydrogen bonds to catalytic lysines .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrole ring) with bioactivity .
- Metabolic stability assays : Use liver microsomes to assess ester hydrolysis rates, a common degradation pathway .
Methodological Tables
Q. Table 1. Representative NMR Data for Pyrrole Carboxylate Analogs
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| Ethyl 3-methyl-1H-pyrrole-2-carboxylate | 1.32 (t, J=7.2 Hz, CH₃), 2.22 (s, pyrrole-CH₃) | 165.1 (C=O), 14.1 (CH₃) | |
| Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate | 6.32 (s, pyrrole-H), 8.41 (s, isoquinoline-H) | 168.3 (C=O), 125.9 (pyrrole-C) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
